molecular formula C12H18Cl2N2 B5181097 N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5181097
M. Wt: 261.19 g/mol
InChI Key: YWWQGODSAXXIFY-UHFFFAOYSA-N
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Description

N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a trimethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 2,3-dichlorobenzyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product purity and reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activities.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorophenyl derivative with distinct chemical properties.

Uniqueness

N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the trimethylethane-1,2-diamine backbone, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2/c1-15(2)7-8-16(3)9-10-5-4-6-11(13)12(10)14/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWQGODSAXXIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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